molecular formula C13H9N3O3S B2595296 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea CAS No. 1219903-34-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea

Cat. No. B2595296
CAS RN: 1219903-34-0
M. Wt: 287.29
InChI Key: OASOOFGHJCGFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly referred to as BDTU and is known to have a wide range of applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Research by Lock et al. (2004) explores the complexation of similar stilbene compounds with cyclodextrin, leading to the self-assembly of molecular devices. Although the specific compound is not directly studied, the principles of cyclodextrin complexation could be relevant for understanding its potential applications in creating molecular devices that respond to environmental stimuli, such as light or pH changes (Lock, May, Clements, Lincoln, & Easton, 2004).

Synthesis of Novel Heterocycles

El-Gazzar et al. (2002) discussed the synthesis of novel thienopyrimido-1,2,4-triazoles by reacting substituted 2-amino-3-cyanothiophene with various reagents. This research indicates the potential for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea to serve as a precursor in synthesizing heterocyclic compounds with possible pharmaceutical applications (El-Gazzar, Hegab, Swelam, & Aly, 2002).

Antiacetylcholinesterase Activity

Vidaluc et al. (1995) synthesized a series of compounds to assess their antiacetylcholinesterase activity, aiming to optimize the spacer length for enhancing inhibitory activities. Although the research does not directly involve 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea, the approach taken highlights the compound's potential utility in designing inhibitors for enzymes like acetylcholinesterase, which is relevant for treating diseases such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Multicomponent Reaction Catalysis

Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis technique using urea as a novel organo-catalyst. This method synthesizes diverse functionalized pyrans and heterocyclic scaffolds at room temperature, suggesting that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea could be explored as a catalyst or reactant in similar environmentally friendly synthesis processes (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-6-8-3-4-20-12(8)16-13(17)15-9-1-2-10-11(5-9)19-7-18-10/h1-5H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASOOFGHJCGFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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